Acetanilide, 4'-(bis(2-bromoethyl)amino)-
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Overview
Description
Acetanilide, 4’-(bis(2-bromoethyl)amino)-, also known as N-[4-[bis(2-bromoethyl)amino]phenyl]acetamide, is a chemical compound with the molecular formula C12H16Br2N2O and a molecular weight of 364.08 g/mol . This compound is characterized by the presence of two bromoethyl groups attached to the nitrogen atom of the acetanilide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-(bis(2-bromoethyl)amino)- typically involves the reaction of acetanilide with 2-bromoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 4’-(bis(2-bromoethyl)amino)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromoethyl groups .
Scientific Research Applications
Acetanilide, 4’-(bis(2-bromoethyl)amino)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-(bis(2-bromoethyl)amino)- involves its interaction with specific molecular targets and pathways. The bromoethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog without the bromoethyl groups, used as an analgesic and antipyretic.
N-Phenylacetamide: Another analog with different substituents on the nitrogen atom.
4-Acetamidobenzenesulfonyl Chloride: A related compound used in the synthesis of sulfa drugs.
Uniqueness
Acetanilide, 4’-(bis(2-bromoethyl)amino)- is unique due to the presence of the bromoethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2045-17-2 |
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Molecular Formula |
C12H16Br2N2O |
Molecular Weight |
364.08 g/mol |
IUPAC Name |
N-[4-[bis(2-bromoethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16Br2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17) |
InChI Key |
HDIDAFMIJYIOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(CCBr)CCBr |
Origin of Product |
United States |
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